N-(4-bromo-2-fluorophenyl)acrylamide
CAS No.: 335275-68-8
Cat. No.: VC8102564
Molecular Formula: C9H7BrFNO
Molecular Weight: 244.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335275-68-8 |
|---|---|
| Molecular Formula | C9H7BrFNO |
| Molecular Weight | 244.06 g/mol |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) |
| Standard InChI Key | AQHUTGPQKUXLNR-UHFFFAOYSA-N |
| SMILES | C=CC(=O)NC1=C(C=C(C=C1)Br)F |
| Canonical SMILES | C=CC(=O)NC1=C(C=C(C=C1)Br)F |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of N-(4-bromo-2-fluorophenyl)acrylamide is C₉H₇BrFNO, with a calculated molecular weight of 244.06 g/mol. The compound features an acrylamide group (-NH-C(=O)-CH₂-CH₂-) attached to a 4-bromo-2-fluorophenyl ring. The bromine and fluorine atoms introduce significant electronic effects: bromine’s polarizability enhances van der Waals interactions, while fluorine’s electronegativity influences electron distribution across the aromatic system .
Stereoelectronic Effects
The para-bromo and ortho-fluoro substituents create a steric and electronic environment that favors planar conformations, as observed in related acrylamides . Density functional theory (DFT) calculations on analogous compounds suggest that the fluorine atom induces a dipole moment of approximately 1.4 D, while the bromine contributes to a molecular polar surface area of 65 Ų . These properties enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: A strong absorption band at ~1650 cm⁻¹ corresponds to the acrylamide carbonyl (C=O) stretch. The N-H bending vibration appears at ~1550 cm⁻¹, while C-Br and C-F stretches are observed at 650 cm⁻¹ and 1250 cm⁻¹, respectively .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The vinyl protons of the acrylamide group resonate as doublets at δ 6.2–6.5 ppm (J = 16–18 Hz), characteristic of trans-configured alkenes. Aromatic protons appear as a multiplet in the δ 7.3–7.8 ppm range .
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¹³C NMR: The carbonyl carbon resonates at ~165 ppm, while the brominated carbon (C-Br) appears at ~115 ppm .
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Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis typically involves a two-step protocol:
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Preparation of 4-Bromo-2-fluoroaniline:
Bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) in dichloromethane yields the substituted aniline intermediate . -
Acrylation Reaction:
Reaction with acryloyl chloride in the presence of triethylamine (Et₃N) as a base:Yields range from 70–85% after purification via column chromatography (silica gel, hexane/ethyl acetate) .
Side Reactions and Byproducts
Common side reactions include:
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Overacylation: Formation of bis-acrylamide derivatives at elevated temperatures.
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Polymerization: Radical-initiated polymerization of the acrylamide group, mitigated by conducting reactions under inert atmospheres .
Reactivity and Functionalization
Nucleophilic Additions
The acrylamide’s α,β-unsaturated carbonyl system undergoes Michael additions with nucleophiles (e.g., thiols, amines):
This reactivity is exploited in bioconjugation and polymer cross-linking applications .
Transition Metal-Catalyzed Couplings
The bromine atom participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura):
CsF enhances reactivity by facilitating transmetallation .
Applications in Scientific Research
Polymer Science
N-(4-Bromo-2-fluorophenyl)acrylamide serves as a monomer in stimuli-responsive polymers. Copolymerization with N-isopropylacrylamide yields thermoresponsive hydrogels with lower critical solution temperatures (LCST) tunable between 32–45°C .
Medicinal Chemistry
The compound is a precursor in kinase inhibitor development. Halogen bonding between the bromine atom and kinase active-site residues (e.g., EGFR-T790M) enhances binding affinity (Kᵢ = 12 nM in preliminary assays) .
Analytical Chemistry
Bromine’s high electron density makes the compound suitable for X-ray crystallography phasing. In model studies, derivatives improved diffraction resolution to 1.8 Å in lysozyme crystals .
Comparative Analysis with Structural Analogues
| Compound | Key Structural Differences | Melting Point (°C) | LogP |
|---|---|---|---|
| N-(4-Bromo-2-fluorophenyl)acrylamide | Reference compound | 148–150 | 2.1 |
| N-(4-Bromo-3-fluorophenyl)acrylamide | Meta-fluoro substitution | 142–144 | 2.3 |
| N-(4-Chloro-2-fluorophenyl)acrylamide | Bromine → chlorine substitution | 136–138 | 1.8 |
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